molecular formula C18H25FN2O2S2 B2861970 2-((4-Fluorophenyl)thio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421491-77-1

2-((4-Fluorophenyl)thio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2861970
CAS RN: 1421491-77-1
M. Wt: 384.53
InChI Key: MSUPXKQKNRPKNK-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, also known as FPTET, is a compound that has been synthesized for scientific research purposes. This compound has been the subject of numerous studies due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Spectroscopic Studies

The compound has been utilized in spectroscopic studies to understand the structural features of related molecules. For instance, a study on 2-(4-fluorophenyl)ethylamine, a molecule with a similar fluorophenyl group, used ionization-loss stimulated Raman spectroscopy to explore its interactions with water . This kind of research provides valuable insights into the intra- and inter-molecular interactions that are crucial for the stability of molecular clusters.

Perovskite Solar Cells

In the field of opto-electronic systems , derivatives of the compound, such as 4-fluoro-phenethylammonium iodide, have been used as precursors in the preparation of perovskite solar cells . These solar cells benefit from the fluorinated organic spacers that induce a strong dipole field, which facilitates charge dissociation and improves power conversion efficiencies.

Thermoelectric Materials

The compound’s structural analogs have been investigated for their potential in enhancing the properties of thermoelectric materials . Research has focused on the improvements of thermoelectric properties via doping, which is predicted from first-principle calculations . This application is significant for developing materials that can efficiently convert heat into electrical energy.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2S2/c19-15-2-4-17(5-3-15)25-14-18(22)21-6-1-11-24-13-16(21)12-20-7-9-23-10-8-20/h2-5,16H,1,6-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUPXKQKNRPKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)thio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

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